1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
Overview
Description
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.7053 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a formyl group attached to the pyridine ring. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
The synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine involves several steps. One common method includes the protection of the pyridine nitrogen with a Boc group, followed by chlorination and formylation reactions. The reaction conditions typically involve the use of reagents such as tert-butyl chloroformate for Boc protection, thionyl chloride for chlorination, and formylation agents like formic acid or its derivatives .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the following steps:
- Protection of the pyridine nitrogen with tert-butyl chloroformate.
- Chlorination of the protected pyridine using thionyl chloride.
- Formylation of the chlorinated intermediate using formic acid or its derivatives.
Chemical Reactions Analysis
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Nucleophiles: Amines, thiols.
Major products formed from these reactions include carboxylic acids, hydroxymethyl derivatives, and substituted pyridine derivatives.
Scientific Research Applications
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine involves its reactivity towards various chemical reagents. The Boc protecting group provides stability to the nitrogen atom, allowing selective reactions at other positions on the pyridine ring. The chlorine atom and formyl group are reactive sites that can undergo substitution, oxidation, and reduction reactions. These reactions are facilitated by the electronic properties of the pyridine ring and the presence of the Boc group .
Comparison with Similar Compounds
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine can be compared with other similar compounds, such as:
1-Boc-3-chloropiperidine: Similar in structure but lacks the formyl group.
N-Cbz-4-chloro-piperidine: Contains a carbobenzyloxy (Cbz) protecting group instead of Boc.
Pyrazolo[1,5-a]pyridine-2-carbothioamide: Contains a different heterocyclic ring system and functional groups.
The uniqueness of this compound lies in its combination of the Boc protecting group, chlorine atom, and formyl group, which provide distinct reactivity and synthetic utility.
Properties
IUPAC Name |
tert-butyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJZRPYVBQGUNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474321 | |
Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-20-7 | |
Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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